Narceine

描述

This compound has been reported in Papaver rhoeas, Papaver somniferum, and Papaveraceae with data available.

Structure

3D Structure

属性

IUPAC Name |

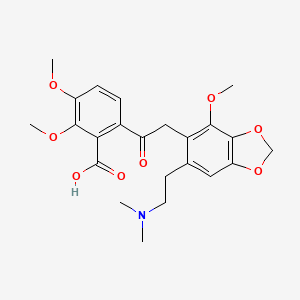

6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXMFYZAHXMZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156833 | |

| Record name | Narceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.78 mg/mL at 13 °C | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-28-2 | |

| Record name | Narceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Narceine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT09X2F1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Narceine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Forgotten Narcotic: A Technical History of Narceine in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narceine, an alkaloid of Papaver somniferum, represents a fascinating yet largely forgotten chapter in the history of pharmacology. Once investigated as a potential alternative to morphine, its clinical use was fleeting and ultimately unsuccessful. This technical guide provides an in-depth review of the historical use of this compound in medicine, focusing on the 19th and early 20th centuries. It synthesizes available data on its chemical properties, historical isolation methods, proposed therapeutic applications, and the reasons for its eventual decline. This document is intended for researchers, scientists, and drug development professionals interested in the historical context of opioid research and the lessons that can be learned from early drug discovery efforts.

Introduction

The 19th century was a period of intense investigation into the chemical constituents of medicinal plants, with opium being a primary subject of study. Following the isolation of morphine in 1804, a host of other alkaloids were discovered within the complex mixture of Papaver somniferum latex.[1] Among these was this compound, first isolated by Pelletier. While morphine and, to a lesser extent, codeine became mainstays of the pharmacopeia, other alkaloids like this compound were also explored for their therapeutic potential.[2] This guide will delve into the historical scientific understanding and clinical application of this compound.

Chemical and Physical Properties

This compound is a phthalideisoquinoline alkaloid, structurally distinct from the phenanthrene class of opium alkaloids which includes morphine and codeine. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H27NO8 |

| Molecular Weight | 445.5 g/mol |

| Appearance (historical) | White, silky, crystalline needles |

| Solubility (historical) | Sparingly soluble in cold water, more soluble in hot water and alcohol |

| Melting Point (historical) | Approximately 170-176 °C |

Historical Experimental Protocols

The isolation and study of this compound in the 19th century relied on the developing principles of analytical chemistry. While specific, detailed protocols for every experiment are not always available in the historical literature, the general workflows can be reconstructed.

Isolation of this compound from Opium (c. 19th Century)

The extraction of this compound from opium was a multi-step process that aimed to separate it from the more abundant alkaloids like morphine and narcotine. The following is a generalized representation of the methods described in 19th-century chemical and pharmaceutical literature.

Early Physiological Testing

The physiological effects of newly isolated alkaloids were typically investigated through animal experimentation. While detailed protocols are scarce for this compound specifically, the general approach of the era involved the administration of the substance to animals (e.g., frogs, rabbits, dogs) to observe its effects on various physiological parameters.

Historical Medical Use and Dosage

This compound was investigated for its potential as a hypnotic (soporific) and analgesic, often positioned as a milder alternative to morphine. However, its adoption into mainstream medical practice was limited and inconsistent.

Dosage and Administration

Historical medical texts and formularies provide some insight into the dosages of this compound used, though these varied.

| Form of Administration | Typical Historical Dose Range |

| Oral (as a salt) | 1/2 to 2 grains (approx. 32 to 130 mg) |

| Subcutaneous Injection | 1/4 to 1 grain (approx. 16 to 65 mg) |

Note: These historical dosages are provided for informational purposes only and do not represent a recommendation for use.

Therapeutic Claims and Efficacy

This compound was primarily promoted as a hypnotic to induce sleep, particularly in cases of nervous excitement or insomnia where the potent effects of morphine were considered undesirable. It was also suggested for use as an analgesic for mild to moderate pain and as an antitussive to suppress coughs.

However, clinical reports from the era are conflicting. Some physicians reported success in inducing a calm sleep without the undesirable side effects of morphine, such as constipation and nausea. Others found its effects to be weak and unreliable, requiring significantly larger doses than morphine to achieve a comparable therapeutic outcome. There is a lack of rigorous, comparative clinical trial data from the 19th century to definitively quantify its efficacy relative to other available narcotics.

Adverse Effects and Decline in Use

The decline in the medical use of this compound can be attributed to a combination of factors, primarily its perceived low and unpredictable efficacy and the emergence of more reliable and potent alternatives.

Reported Adverse Effects

While often touted as being milder than morphine, this compound was not without its own set of adverse effects. Historical reports mention:

-

Gastrointestinal disturbances: Nausea and vomiting were noted, though some claimed it was less constipating than morphine.

-

Central nervous system effects: At higher doses, it could cause headache, dizziness, and a feeling of heaviness.

-

Lack of potent analgesia: Its inability to effectively manage severe pain was a significant limitation.

Reasons for Obsolescence

The primary reasons for this compound's fall into medical obscurity include:

-

Inconsistent Therapeutic Effects: The hypnotic and analgesic effects of this compound were often reported as unreliable, varying between patients.

-

Lower Potency: It was significantly less potent than morphine, requiring larger and more costly doses.

-

Rise of Synthetic and Semi-Synthetic Opioids: The late 19th and early 20th centuries saw the development of new opioid derivatives and synthetic analgesics that offered more consistent and potent effects.

-

Focus on Morphine and Codeine: The clear and powerful therapeutic actions of morphine and codeine solidified their place in medicine, leaving little room for a less effective and more obscure alkaloid like this compound.

Conclusion

The story of this compound's brief sojourn in the medical field offers a valuable historical perspective on drug discovery. It highlights the empirical and often trial-and-error nature of 19th-century pharmacology. While this compound itself proved to be a therapeutic dead-end, its investigation was part of a broader scientific endeavor to understand the complex pharmacology of opium and to find safer and more effective analgesics and hypnotics. For modern drug development professionals, the history of this compound serves as a reminder of the importance of rigorous, comparative efficacy and safety testing in the journey from a newly isolated compound to a clinically useful therapeutic agent. The historical record, though incomplete by modern standards, underscores the long-standing challenges in opioid research: the quest for potent therapeutic effects with a minimized side effect profile.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Narceine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narceine is a benzylisoquinoline alkaloid found in the opium poppy (Papaver somiferum). While its chemical structure is well-established, its stereochemistry remains an area of ambiguity in scientific literature. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, summarizes its spectroscopic data, and outlines experimental protocols for its isolation and purification. Furthermore, this document delves into the complexities surrounding its stereochemical assignment, providing a workflow for its structural elucidation and highlighting the current gaps in knowledge.

Chemical Structure and Properties

This compound is a complex alkaloid with the IUPAC name 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid[1][2]. Its chemical structure is characterized by a substituted benzoic acid moiety linked to a substituted benzodioxole ring system.

Visualization of the Chemical Structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇NO₈ | [1][2] |

| Molecular Weight | 445.47 g/mol | [1][2] |

| Melting Point | 176-177 °C | [3] |

| Solubility in Water | 1 in 1285 (cold), 1 in 375 (boiling) | |

| Appearance | White, silky, crystalline solid | [4] |

Stereochemistry of this compound: An Unresolved Aspect

A thorough review of the scientific literature reveals that the stereochemistry of this compound has not been definitively established. While its planar structure is known, the three-dimensional arrangement of its atoms, specifically the absolute configuration (R/S notation) of any potential chiral centers, remains undetermined.

The partial synthesis of this compound from noscapine, an alkaloid with known stereocenters ((3S, 5R) configuration), is documented[5]. This synthesis often involves a Hofmann degradation reaction. However, the available literature does not provide a detailed mechanistic explanation of this transformation that would allow for an unambiguous assignment of the stereochemistry of the resulting this compound. The reaction could potentially lead to the formation of a new stereocenter or the retention, inversion, or destruction of the existing ones.

Without a crystal structure analysis (X-ray crystallography) of this compound or detailed chiral spectroscopic studies, any depiction of its three-dimensional structure would be speculative.

Logical Workflow for Stereochemical Determination

The definitive determination of this compound's stereochemistry would require a systematic approach as outlined in the workflow below.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides valuable information for its identification and structural confirmation. Key fragmentation patterns can be used to deduce the connectivity of its molecular framework.

| Mass Spectrometry Data | |

| Precursor m/z ([M+H]⁺) | 446.1809 |

| Key Fragment Ions (m/z) | 365, 324, 383 |

Experimental Protocols

The isolation and purification of this compound from opium, the milky latex obtained from the opium poppy, has been a subject of study for over a century. Early methods were often tedious, but modern chromatographic techniques have significantly improved the efficiency and purity of the isolated compound.

Generalized Protocol for Isolation and Purification of this compound from Opium

This protocol provides a general outline based on established methods for alkaloid extraction from plant material. Specific parameters may require optimization depending on the source and quality of the opium.

1. Extraction:

-

Pulverized opium is subjected to extraction with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids and increase their solubility in the aqueous phase.

-

The mixture is stirred or agitated for a sufficient period to ensure complete extraction.

-

The solid plant material is removed by filtration or centrifugation.

2. Acid-Base Partitioning:

-

The acidic aqueous extract is basified with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH where the alkaloids are in their free base form and have reduced aqueous solubility.

-

The basified solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or a mixture of solvents). The alkaloids partition into the organic layer.

-

This step is typically repeated multiple times to ensure complete transfer of the alkaloids into the organic phase.

3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The crude alkaloid extract obtained from the organic phase is concentrated under reduced pressure.

-

The residue is redissolved in a suitable solvent and subjected to preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape[1].

-

A gradient elution program is employed to separate the complex mixture of alkaloids present in the extract.

-

Fractions are collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing pure this compound.

-

The fractions containing pure this compound are combined and the solvent is removed to yield the purified compound.

Experimental Workflow Diagram

Conclusion

This compound is a well-characterized alkaloid in terms of its chemical structure and fundamental physicochemical properties. However, a significant gap exists in the scientific literature regarding its stereochemistry. The absolute configuration of this compound remains undetermined due to the lack of definitive crystallographic or spectroscopic evidence. Future research, particularly single-crystal X-ray diffraction analysis, is imperative to resolve this ambiguity. The experimental protocols outlined in this guide provide a foundation for the isolation of high-purity this compound, which is a prerequisite for such advanced structural studies. A definitive stereochemical assignment will be crucial for a complete understanding of its structure-activity relationship and for any potential applications in drug development.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound | C23H27NO8 | CID 8564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Narceine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a naturally occurring opium alkaloid found in plants of the Papaveraceae family, most notably the opium poppy (Papaver somniferum).[1] While structurally related to other well-known opium alkaloids like morphine and codeine, this compound exhibits distinct physical and chemical properties and pharmacological effects. It has been historically investigated for its narcotic and antitussive (cough-suppressing) properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways. All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₇NO₈ | [1] |

| Molecular Weight | 445.47 g/mol | [1] |

| IUPAC Name | 6-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid | [1] |

| CAS Number | 131-28-2 | [1] |

| Physical Description | Solid | [1] |

| pKa | 9.3 |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 145 °C | [1] | |

| Solubility | 0.78 mg/mL | at 13 °C in water | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

UV-Vis Spectroscopy

| λmax | Solvent | Molar Absorptivity (ε) |

| 270 nm | Ethanol | Not Reported |

Mass Spectrometry

| Ionization Mode | Precursor m/z | Major Fragment Ions (m/z) |

| ESI+ | 446.1809 [M+H]⁺ | 365, 324, 383 |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffers of various pH)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Analytical balance

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a glass vial.

-

The vials are tightly sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed.

-

The concentration of this compound in the supernatant is determined using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard curve.

pKa Determination (UV-Metric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound solution of known concentration

-

Buffer solutions of varying pH (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

A series of solutions are prepared by diluting the this compound stock solution in buffer solutions covering a wide pH range.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorbances is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using appropriate software for data analysis.[2][3][4][5][6]

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound (dry solid)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

A small amount of this compound (typically 1-2 mg) is finely ground with approximately 200-300 mg of dry KBr powder in an agate mortar.

-

The mixture is transferred to a pellet die.

-

The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

-

The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

A small amount of this compound is dissolved in the appropriate deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[12][13][14][15][16][17][18][19][20]

Signaling Pathways and Mechanism of Action

This compound, as a narcotic antitussive, is believed to exert its effects primarily through interaction with the central nervous system. The general mechanism for opioid agonists involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[21]

Opioid Receptor Binding and Downstream Signaling

The binding of an opioid agonist, such as this compound is presumed to be, to its receptor (e.g., mu-opioid receptor) initiates a conformational change in the receptor. This leads to the activation of intracellular G-proteins (Gi/o). The activated G-protein then dissociates into its α and βγ subunits, which in turn modulate downstream effectors.

A primary downstream effector is adenylyl cyclase . The activated α subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][22][23][24][25][26][27][28] This reduction in cAMP levels has widespread effects on neuronal function, including the modulation of ion channel activity and gene expression, ultimately leading to the analgesic and antitussive effects.

Caption: Proposed signaling pathway of this compound via opioid receptor activation.

Experimental Workflows

Extraction and Purification of this compound from Opium

The isolation of this compound from opium involves a multi-step process that takes advantage of the differential solubilities and basicities of the various opium alkaloids.

Caption: General workflow for the extraction and purification of this compound from opium.

Synthesis of this compound

While a total synthesis of this compound is complex, it can be prepared semi-synthetically from other opium alkaloids like noscapine (also known as narcotine).[21] This process typically involves the cleavage of the lactone ring in noscapine.

Caption: Simplified workflow for the semi-synthesis of this compound from noscapine.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with methodologies for their determination and insights into its biological mechanism of action. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. Further research into the specific receptor binding affinities and in vivo efficacy of this compound will continue to enhance our understanding of this unique opium alkaloid.

References

- 1. mdpi.com [mdpi.com]

- 2. ishigirl.tripod.com [ishigirl.tripod.com]

- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. researchgate.net [researchgate.net]

- 12. scienceopen.com [scienceopen.com]

- 13. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, DMSO-d6, simulated) (NP0026577) [np-mrd.org]

- 14. magritek.com [magritek.com]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. mason.gmu.edu [mason.gmu.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Separation of eight alkaloids and meconic acid and quantitation of five principal alkaloids in gum opium by gradient reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 26. researchgate.net [researchgate.net]

- 27. Effect of Soluble Adenylyl Cyclase (ADCY10) Inhibitors on the LH-Stimulated cAMP Synthesis in Mltc-1 Leydig Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Biosynthesis of Narceine in Opium Poppy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of narceine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum). While the biosynthetic pathway of the structurally related and more abundant alkaloid, noscapine, has been extensively elucidated, the precise enzymatic steps leading to this compound remain an area of active investigation. This document synthesizes the current understanding of the noscapine pathway as a foundation, explores the putative biosynthetic route to this compound, presents available quantitative data on alkaloid accumulation, and details relevant experimental protocols for the study of these complex metabolic networks. The information is intended to serve as a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction

The opium poppy (Papaver somniferum) is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), many of which possess significant pharmacological properties. Among these, the phthalideisoquinoline alkaloid noscapine has garnered considerable attention for its antitussive and potential anticancer activities.[1] this compound, another phthalideisoquinoline alkaloid present in opium poppy, is structurally related to noscapine and has been used historically as a morphine substitute, exhibiting narcotic effects.[2] Understanding the biosynthesis of these alkaloids is crucial for developing strategies to enhance their production through metabolic engineering in plants or microbial systems.

The biosynthesis of noscapine is a complex process involving a multi-enzyme pathway, a significant portion of which is encoded by a 10-gene cluster.[3] This guide will first detail the well-established noscapine biosynthetic pathway, as the formation of this compound is intrinsically linked to it. Subsequently, it will delve into the proposed biosynthesis of this compound, which is hypothesized to diverge from the noscapine pathway.

The Noscapine Biosynthetic Pathway: A Prelude to this compound

The biosynthesis of noscapine begins with the central precursor of BIAs, (S)-reticuline, which is derived from the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde.[4] The conversion of (S)-reticuline to noscapine involves a series of enzymatic reactions, including oxidations, methylations, and acetylations, catalyzed by enzymes largely encoded within a gene cluster.[3]

The key steps in the noscapine pathway are summarized below:

-

From (S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, forming the protoberberine backbone.[3]

-

Formation of (S)-Canadine: A series of methylation and cyclization reactions convert (S)-scoulerine to (S)-canadine.

-

Hydroxylation and Acetylation: (S)-N-methylcanadine undergoes hydroxylation at the C1 position, followed by further hydroxylations and an acetylation step, which is thought to act as a protective group.[5]

-

Formation of Narcotine Hemiacetal: A carboxylesterase removes the acetyl group, leading to a rearrangement that forms narcotine hemiacetal.[5]

-

Final Oxidation to Noscapine: Finally, a short-chain dehydrogenase/reductase, noscapine synthase, oxidizes narcotine hemiacetal to form the lactone ring of noscapine.[6]

The intricate cellular organization of BIA biosynthesis in opium poppy is noteworthy, with different enzymatic steps localized to distinct cell types within the phloem, including sieve elements and laticifers, where the alkaloids ultimately accumulate.[7][8]

Proposed Biosynthesis of this compound

The chemical structure of this compound suggests a close biosynthetic relationship with noscapine. This compound possesses an opened lactone ring and a different arrangement of substituents compared to noscapine. It is hypothesized that this compound biosynthesis branches off from the noscapine pathway prior to the final lactonization step.

One plausible hypothesis is the enzymatic hydrolysis of an intermediate in the noscapine pathway. The presence of various hydrolases, such as pectin methylesterases and pectin acetylesterases, has been confirmed in the latex of opium poppy.[9] While their primary roles are associated with cell wall metabolism, their localization in the latex, the site of alkaloid accumulation, raises the possibility of their involvement in modifying alkaloid structures.

A putative enzymatic step would involve the action of a specific hydrolase on a precursor that would otherwise be converted to noscapine. This would prevent the formation of the lactone ring and lead to the characteristic structure of this compound. However, to date, no specific enzyme responsible for this conversion has been definitively identified. The instability of the lactone ring in noscapine under certain chemical conditions also suggests the possibility of non-enzymatic conversion, although an enzyme-catalyzed reaction is more likely within the cellular environment.[3]

Signaling Pathways and Regulation

The biosynthesis of BIAs in opium poppy is tightly regulated at the genetic and cellular levels. The co-expression of genes within the noscapine cluster suggests a coordinated regulatory mechanism.[10] The differential accumulation of noscapine and this compound in various poppy cultivars points towards a differential regulation of the branching pathways.[1] Further research into the transcriptional regulation of the noscapine and putative this compound pathways will be essential to understand how the metabolic flux is partitioned between these two related alkaloids.

Quantitative Data

The alkaloid content in Papaver somniferum can vary significantly depending on the cultivar and environmental conditions. The following tables summarize the reported quantitative data for noscapine and this compound in different poppy lines.

Table 1: Alkaloid Content in Different Papaver somniferum Cultivars

| Cultivar/Line | Morphine (%) | Codeine (%) | Thebaine (%) | Papaverine (%) | Noscapine (%) | This compound (%) | Reference |

| Selected 99 poppy lines (range) | 0.110 - 1.140 | 0.005 - 0.27 | 0.005 - 0.134 | 0.001 - 0.440 | 0.006 - 0.418 | 0.1 - 1.0 | [7] |

| Turkish Cultivars (range) | 0.46 - 1.84 | 0.08 - 0.30 | 0.031 - 0.093 | 0.002 - 0.047 | 0.017 - 0.094 | Not Reported | [10] |

| C048-6-14-64 (elite) | High | High | High | - | Low | Not Reported | [1] |

| 'Marianne' (condiment) | Low | Low | Low | - | 80.5% of latex alkaloids (with narcotoline) | Not Reported | [1] |

Table 2: Alkaloid Content in Poppy Seeds (µg/g)

| Source | Morphine | Codeine | Thebaine | Papaverine | Noscapine | Reference |

| Indian poppy seeds | 167 | 44 | 41 | 67 | 230 | [4] |

| Netherlands poppy seeds | 39 | 1.8 | 1.0 | 0.17 | 0.84 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Alkaloid Extraction and Quantification by HPLC

Objective: To extract and quantify major alkaloids, including noscapine and this compound, from opium poppy tissues.

Protocol:

-

Sample Preparation: Lyophilize and grind plant tissue (e.g., capsules, latex) to a fine powder.

-

Extraction:

-

Weigh 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction buffer (e.g., methanol:water:acetic acid, 80:19:1, v/v/v).

-

Vortex vigorously for 1 minute and sonicate for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

-

Sample Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength suitable for both noscapine and this compound (e.g., 290 nm).

-

Quantification: Use external standards of known concentrations for each alkaloid to generate a calibration curve.

-

Protein Extraction and Enzyme Assays

Objective: To extract total proteins from opium poppy latex and perform enzyme assays for hydrolase activity.

Protocol:

-

Latex Collection: Lance unripe poppy capsules and collect the exuded latex into a chilled microcentrifuge tube containing extraction buffer.

-

Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, and 1% (w/v) PVPP.

-

Extraction:

-

Homogenize the latex in the extraction buffer on ice.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

-

Hydrolase Enzyme Assay (General Protocol):

-

Substrate: A suitable substrate for the suspected hydrolase (e.g., a synthetic ester substrate with a chromogenic or fluorogenic leaving group). For a putative this compound-forming hydrolase, an intermediate from the noscapine pathway would be the ideal substrate.

-

Assay Buffer: A buffer at the optimal pH for the enzyme (to be determined empirically).

-

Reaction:

-

Pre-incubate the assay buffer and substrate at the optimal temperature.

-

Initiate the reaction by adding the protein extract.

-

Monitor the reaction progress by measuring the increase in absorbance or fluorescence of the released product over time.

-

-

Controls: Include a reaction without the enzyme extract (blank) and a reaction with a known hydrolase inhibitor.

-

Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the function of candidate genes (e.g., putative hydrolases) in this compound biosynthesis by silencing their expression in opium poppy.

Protocol:

-

Vector Construction: Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the VIGS construct.

-

Infiltration: Infiltrate young opium poppy seedlings with the transformed Agrobacterium culture.

-

Gene Silencing and Phenotyping:

-

Allow the virus to spread and gene silencing to be established (typically 2-3 weeks).

-

Harvest tissues from silenced and control plants (infiltrated with an empty vector).

-

Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.

-

Perform alkaloid profiling by HPLC to determine the effect of gene silencing on the accumulation of noscapine and this compound.

-

Visualizations

Biosynthetic Pathways

Caption: Proposed biosynthetic pathway of this compound branching from the noscapine pathway.

Experimental Workflow

Caption: A typical workflow for Virus-Induced Gene Silencing (VIGS) in opium poppy.

Conclusion and Future Perspectives

The biosynthesis of this compound in Papaver somniferum is an intriguing area of plant biochemistry that is closely intertwined with the well-characterized noscapine pathway. While the final steps leading to this compound are not yet fully elucidated, the available evidence points to a branch point from the noscapine pathway, potentially involving a hydrolase-mediated reaction. The identification and characterization of the specific enzyme(s) responsible for this compound formation is a key area for future research.

Advances in functional genomics, proteomics, and metabolomics will be instrumental in unraveling the remaining mysteries of this compound biosynthesis. The application of techniques such as VIGS and heterologous expression of candidate enzymes will be crucial for validating gene function. A complete understanding of the this compound biosynthetic pathway will not only enhance our fundamental knowledge of plant specialized metabolism but also open up new avenues for the metabolic engineering of opium poppy to produce enhanced levels of this and other valuable pharmaceutical compounds.

References

- 1. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gas chromatographic/mass spectrometric detection of narcotine, papaverine, and thebaine in seeds of Papaver somniferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. EP3033347B1 - Methods for making noscapine and synthesis intermediates thereof - Google Patents [patents.google.com]

- 9. Expression and activity of cell-wall-degrading enzymes in the latex of opium poppy, Papaver somniferum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Narceine: A Comprehensive Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine, a phthalideisoquinoline alkaloid, is a minor but significant constituent of the opium poppy, Papaver somniferum. While not as abundant as morphine or codeine, its presence and potential pharmacological activities warrant detailed investigation. This technical guide provides an in-depth overview of the natural sources, abundance, and biosynthesis of this compound, alongside detailed experimental protocols for its quantification.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the opium poppy, Papaver somniferum[1][2]. It is one of the numerous alkaloids found in the latex of the plant, commonly known as opium[3]. While present in smaller quantities compared to other major opium alkaloids, its concentration can vary depending on the poppy cultivar, environmental conditions, and the specific part of the plant analyzed.

Quantitative Abundance of this compound

The following table summarizes the reported concentrations of this compound in various parts of the Papaver somniferum plant and its products.

| Plant Material/Product | This compound Concentration | Method of Analysis | Reference(s) |

| Opium | 0.1 - 0.5% | Not Specified | - |

| Poppy Seeds | Up to 2.1 mg/kg | LC-MS/MS | [4] |

| Poppy Straw | Presence confirmed, but quantitative data is limited. | HPLC | [5] |

| Poppy Capsules | Presence confirmed, but quantitative data is limited. | Not Specified | [6] |

Biosynthesis of this compound

The biosynthetic pathway of this compound is intricately linked to that of noscapine (also known as narcotine), another major phthalideisoquinoline alkaloid in opium poppy. While the complete pathway leading to this compound has not been fully elucidated, it is hypothesized to be a downstream product of the noscapine biosynthetic pathway.

The biosynthesis of noscapine begins with (S)-reticuline and proceeds through a series of enzymatic reactions involving cytochromes P450, methyltransferases, and oxidoreductases[1][7][8]. The final step in noscapine biosynthesis is the oxidation of narcotine hemiacetal to a lactone by noscapine synthase[1].

It is proposed that this compound is synthesized from noscapine through the cleavage of the lactone ring and subsequent modifications. This transformation likely involves a hydrolase to open the lactone ring, followed by an N-methyltransferase to add a second methyl group to the nitrogen atom.

Proposed biosynthetic pathway of this compound from noscapine.

Experimental Protocols

Accurate quantification of this compound in plant materials and derived products is crucial for research and drug development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation and Extraction

The following is a general workflow for the extraction of this compound from plant material for subsequent analysis.

General workflow for this compound extraction from plant material.

A straightforward and validated method for the determination of six opium alkaloids, including this compound, in poppy seeds and bakery products involves extraction with a mixture of acetonitrile, water, and formic acid, followed by a ten-fold dilution and analysis by LC-MS/MS[9].

High-Performance Liquid Chromatography (HPLC) Method

While LC-MS/MS is often preferred for its sensitivity and selectivity, HPLC with UV detection can also be used for the quantification of this compound, particularly at higher concentrations.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity, making it the method of choice for trace-level quantification of this compound.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the analysis of alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

MRM Transitions: The specific MRM transitions for this compound would need to be optimized on the instrument but would be based on the fragmentation of the protonated molecule [M+H]+.

-

A validated LC-MS/MS method for six opium alkaloids, including this compound, reported a limit of quantification (LOQ) of 0.1 mg/kg[9].

Conclusion

This compound is a naturally occurring alkaloid found in Papaver somniferum. While its abundance is lower than that of other major opium alkaloids, its presence is consistent across various plant parts and products. The biosynthesis of this compound is closely tied to the noscapine pathway, with its formation likely occurring through enzymatic modification of noscapine. For accurate and sensitive quantification, LC-MS/MS is the recommended analytical technique. This guide provides a foundational understanding for researchers and professionals in the field of natural products and drug development, enabling further exploration of this compound's properties and potential applications.

References

- 1. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Update of the Scientific Opinion on opium alkaloids in poppy seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. akjournals.com [akjournals.com]

- 6. UNODC - Bulletin on Narcotics - 1958 Issue 1 - 004 [unodc.org]

- 7. researchgate.net [researchgate.net]

- 8. Noscapine - Wikipedia [en.wikipedia.org]

- 9. research.wur.nl [research.wur.nl]

The Narcotic Mechanism of Narceine: A Postulated Framework Based on Opioid Pharmacology

Disclaimer: This technical guide addresses the potential narcotic mechanism of action of narceine, an opium alkaloid. As of November 2025, specific quantitative data on this compound's receptor binding affinities, functional activity at opioid receptors, and in vivo analgesic efficacy from peer-reviewed scientific literature is scarce. Therefore, this document provides a framework for understanding its potential mechanism based on the well-established pharmacology of other narcotic alkaloids and the general principles of opioid science. The experimental protocols, data tables, and signaling pathways described herein represent the standard methodologies that would be employed to elucidate the precise mechanism of this compound.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum)[1][2]. Historically, it has been noted for its narcotic, analgesic, and antitussive properties[3][4]. Structurally distinct from the morphinan class of opioids like morphine, its classification as a narcotic suggests an interaction with the endogenous opioid system. This guide synthesizes the current understanding of narcotic mechanisms and outlines a theoretical framework for this compound's action, intended for researchers, scientists, and drug development professionals.

Postulated Mechanism of Action: Interaction with the Endogenous Opioid System

The primary mechanism by which narcotic analgesics exert their effects is through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems[5][6][7]. The three main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ)[8].

It is hypothesized that this compound's narcotic effects are mediated by its binding to one or more of these opioid receptor subtypes. The specific receptor binding profile of this compound would determine its pharmacological characteristics, including its analgesic potency, side-effect profile, and abuse potential.

Opioid Receptor Binding

To characterize this compound's interaction with opioid receptors, competitive radioligand binding assays would be essential. These assays determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Table 1: Postulated Opioid Receptor Binding Affinity (Ki) for this compound (Hypothetical Data)

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| This compound | To be determined | To be determined | To be determined |

| Morphine | 1.2[9] | 200-300 | 30-40 |

| Naloxone (Antagonist) | ~1-4[10][11] | ~10-100[10] | ~15-20[11] |

Note: The Ki values for morphine and naloxone are provided for reference. The values for this compound are currently undetermined.

Functional Activity at Opioid Receptors

Beyond binding, it is crucial to determine whether this compound acts as an agonist, antagonist, or partial agonist at opioid receptors. This is assessed through functional assays that measure the cellular response following receptor binding, such as the inhibition of adenylyl cyclase or the stimulation of G-protein activation (e.g., [³⁵S]GTPγS binding assays).

Table 2: Postulated Functional Activity of this compound at the µ-Opioid Receptor (Hypothetical Data)

| Compound | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) |

| This compound | [³⁵S]GTPγS Binding | To be determined | To be determined |

| Morphine | [³⁵S]GTPγS Binding | ~50-100 | 100 |

| Buprenorphine (Partial Agonist) | [³⁵S]GTPγS Binding | ~1-5 | ~50-60 |

Note: EC₅₀ represents the concentration for 50% of maximal effect, and Eₘₐₓ is the maximum effect relative to a full agonist like morphine.

Intracellular Signaling Pathways

Upon activation by an agonist, opioid receptors trigger a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs)[8][12]. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic and other narcotic effects.

Caption: Generalized Opioid Receptor Signaling Pathway.

In Vivo Analgesic Activity

The analgesic effects of this compound would be evaluated in animal models using standardized nociceptive assays. The hot plate and tail-flick tests are common methods for assessing centrally mediated analgesia.

Hot Plate Test

The hot plate test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface[13]. An increase in the reaction latency following drug administration indicates an analgesic effect.

Table 3: Postulated Analgesic Effect of this compound in the Hot Plate Test (Hypothetical Data)

| Treatment | Dose (mg/kg) | Latency (seconds) at Peak Effect |

| Vehicle | - | 15 ± 2 |

| This compound | To be determined | To be determined |

| Morphine | 10 | 45 ± 5 |

Tail-Flick Test

The tail-flick test measures the time it takes for a rodent to move its tail away from a radiant heat source[14]. Similar to the hot plate test, a longer latency indicates analgesia.

Table 4: Postulated Analgesic Effect of this compound in the Tail-Flick Test (Hypothetical Data)

| Treatment | Dose (mg/kg) | Latency (seconds) at Peak Effect |

| Vehicle | - | 3 ± 0.5 |

| This compound | To be determined | To be determined |

| Morphine | 5 | 10 ± 1.5 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the narcotic mechanism of action of this compound.

Protocol for Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the µ-opioid receptor.

-

Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

-

Procedure:

-

In a 96-well plate, add varying concentrations of this compound.

-

Add a fixed concentration of [³H]-DAMGO (typically at its Kd value).

-

Add the cell membrane preparation.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Protocol for the Hot Plate Analgesia Test

This protocol details the in vivo assessment of this compound's analgesic effect in rodents.

-

Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 0.5 °C.

-

Procedure:

-

Acclimatize the animals to the testing room for at least 30 minutes.

-

Determine a baseline latency for each animal by placing it on the hot plate and recording the time until a nocifensive response (paw licking or jumping) is observed. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

-

Administer this compound (at various doses), a vehicle control, or a positive control (e.g., morphine) via a specified route (e.g., intraperitoneal or subcutaneous).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

-

-

Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Caption: Workflow for the Hot Plate Analgesia Test.

Structure-Activity Relationships

The chemical structure of this compound is distinct from the classic morphinan scaffold. A thorough investigation of its structure-activity relationship (SAR) would involve synthesizing and testing analogues to identify the key functional groups responsible for its potential opioid receptor affinity and efficacy. This would provide valuable insights for the design of novel analgesics[15][16].

Conclusion

While this compound is known to be a narcotic alkaloid from opium, a detailed understanding of its mechanism of action at the molecular and cellular levels is currently lacking. The framework presented in this guide, based on established principles of opioid pharmacology, outlines the necessary experimental approaches to fully characterize this compound's narcotic properties. Elucidating its receptor binding profile, functional activity, and in vivo efficacy will be crucial for determining its potential therapeutic utility and for advancing our understanding of the diverse pharmacology of opium alkaloids. Future research in this area is warranted to fill the existing gaps in our knowledge.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound [drugfuture.com]

- 5. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naloxone - Wikipedia [en.wikipedia.org]

- 11. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Tail flick test - Wikipedia [en.wikipedia.org]

- 15. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Total Synthesis of Narceine and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum). While its presence in opium is minor compared to alkaloids like morphine and codeine, its unique chemical structure has garnered interest from synthetic chemists. This technical guide provides a comprehensive overview of the synthetic approaches toward this compound and its analogs, with a primary focus on the first total synthesis of this compound imide, a closely related derivative. Due to the limited availability of a reported de novo total synthesis of this compound itself, this guide will detail the successful synthesis of this compound imide and briefly discuss the semi-synthetic conversion of narcotine to this compound.

This document is intended for an audience with a strong background in organic chemistry, particularly in the areas of heterocyclic chemistry and multi-step synthesis. It aims to provide a detailed resource for researchers interested in the synthesis of isoquinoline alkaloids and the development of related compounds with potential pharmacological applications. This compound has been noted for its opioid-like narcotic and analgesic effects, as well as antitussive properties[1][2].

Total Synthesis of this compound Imide

The first total synthesis of this compound imide was a significant achievement in the field of alkaloid synthesis. The strategy hinges on the construction of a key isoindolinone intermediate, followed by its coupling with an isoquinolinium salt and subsequent transformations to yield the final product.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound imide involves disconnecting the molecule at the exocyclic double bond and the bond connecting the isoindolinone and isoquinoline moieties. This approach simplifies the target into two key heterocyclic fragments: a substituted isoindolinone and an isoquinolinium salt.

Caption: Retrosynthetic analysis of this compound imide.

Key Synthetic Steps and Experimental Protocols

The forward synthesis involves several key transformations, each with specific experimental conditions that are crucial for its success.

1. Parham Cyclization to form the Isoindolinone Core:

The synthesis commences with the construction of the substituted isoindolinone ring system via a Parham cyclization. This reaction involves an intramolecular cyclization of an ortho-lithiated N-benzoyl-N-benzylamine derivative.

2. Metalation and Coupling with Isoquinolinium Salt:

The synthesized isoindolinone is then deprotonated at the benzylic position using a strong base, such as potassium hexamethyldisilazide (KHMDS), to form a nucleophilic carbanion. This anion then attacks an appropriate isoquinolinium salt, coupling the two key fragments.

3. E1cb Elimination:

A crucial step in the synthesis is the formation of the exocyclic double bond. This is achieved through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The quaternary ammonium salt formed in the previous step undergoes elimination upon treatment with a base to generate the desired alkene.

4. Deprotection:

The final step of the synthesis is the removal of the protecting groups. In the case of the this compound imide synthesis, a para-methoxybenzyl (PMB) group is typically used to protect the isoindolinone nitrogen. This group is cleaved under acidic conditions, often with trifluoroacetic acid (TFA), to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of this compound imide.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Parham Cyclization | N-(2-bromo-4,5-dimethoxybenzyl)-N-(4-methoxybenzyl)formamide | n-BuLi, THF, -78 °C | 6,7-Dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one | ~65 | [Org. Biomol. Chem., 2007, 5, 1466–1471] |

| Coupling Reaction | 6,7-Dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one and a substituted isoquinolinium iodide | KHMDS, THF, -78 °C | Coupled adduct | ~70 | [Org. Biomol. Chem., 2007, 5, 1466–1471] |

| E1cb Elimination | Quaternary ammonium salt of the coupled adduct | KHMDS, THF, -78 °C to rt | PMB-protected this compound imide | ~85 | [Org. Biomol. Chem., 2007, 5, 1466–1471] |

| PMB Deprotection | PMB-protected this compound imide | TFA, anisole, reflux | This compound Imide | ~90 | [Org. Biomol. Chem., 2007, 5, 1466–1471] |

Detailed Experimental Protocols

Synthesis of 6,7-Dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one (Parham Cyclization):

To a solution of N-(2-bromo-4,5-dimethoxybenzyl)-N-(4-methoxybenzyl)formamide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6,7-dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one.

Coupling of Isoindolinone with Isoquinolinium Salt:

To a solution of 6,7-dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.1 eq, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of the substituted isoquinolinium iodide (1.2 eq) in anhydrous DMF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

(Z)-3-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)methylene)-2-(4-methoxybenzyl)-6,7-dimethoxyisoindolin-1-one (E1cb Elimination):

To a solution of the quaternary ammonium salt (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.5 eq, 0.5 M in toluene) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

This compound Imide (PMB Deprotection):

A solution of (Z)-3-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)methylene)-2-(4-methoxybenzyl)-6,7-dimethoxyisoindolin-1-one (1.0 eq) in a mixture of trifluoroacetic acid and anisole (10:1) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound imide.

Synthetic Workflow

The overall synthetic workflow for the total synthesis of this compound imide is depicted below.

References

Navigating the Solubility Landscape of Narceine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of narceine, an opium alkaloid, in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for its determination, and offers visual representations of key processes to facilitate understanding and application in a laboratory setting.

Executive Summary

This compound's solubility is a critical parameter influencing its behavior in various stages of pharmaceutical development, from extraction and purification to formulation and bioavailability. This guide addresses the current landscape of this compound solubility, acknowledging a notable scarcity of precise quantitative data across a wide range of organic solvents. To bridge this gap, this document presents available qualitative and quantitative data for this compound, supplemented with data from structurally related opium alkaloids to provide valuable context and predictive insights. Furthermore, it outlines a robust experimental protocol for determining solubility via the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for accurate concentration analysis.

Solubility Profile of this compound and Related Alkaloids

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The table below summarizes the known qualitative and quantitative solubility information for this compound, alongside data for other relevant opium alkaloids such as papaverine, thebaine, and noscapine. This comparative approach offers researchers a valuable tool for estimating this compound's behavior in various solvent systems.

| Solvent | This compound | Papaverine | Thebaine | Noscapine |

| Water | 0.78 mg/mL at 13 °C[1] | Insoluble[2] | Almost insoluble[3] | Practically insoluble[4][5] |

| Methanol | Moderately soluble in hot alcohol (qualitative) | - | - | Slightly soluble, especially when heated[6] |

| Ethanol | Moderately soluble in hot alcohol (qualitative)[7] | Soluble in hot ethanol[2] | Soluble[3] | Slightly soluble[4][5] |

| Acetone | - | Very soluble[2] | - | Likely more soluble than in water[8] |

| Benzene | Nearly insoluble[7] | Very soluble[2] | Soluble[3] | - |

| Chloroform | Nearly insoluble[7] | Soluble[2] | Soluble[3] | Slightly soluble[6] |

| Diethyl Ether | Nearly insoluble[7] | Slightly soluble[2] | Slightly soluble[3] | Slightly soluble[4][5] |

| Petroleum Ether | Nearly insoluble[7] | - | Slightly soluble[3] | - |

| Pyridine | - | - | Soluble[3] | - |

| Glacial Acetic Acid | - | Very soluble[2] | Very soluble[4][5] | - |

Note: The term "alcohol" in the qualitative description for this compound solubility is general. It is important to experimentally determine the specific solubility in different alcohols like methanol, ethanol, and isopropanol. The data for related alkaloids should be used as a directional guide for solvent selection in experimental work.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the equilibrium solubility method, commonly known as the shake-flask method, which is a reliable technique for determining the solubility of a compound in a specific solvent. This is followed by a procedure for concentration determination using UV-Vis spectrophotometry.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-